tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate

Catalog No.
S843444
CAS No.
35899-49-1
M.F
C23H31N5O6S
M. Wt
505.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)...

CAS Number

35899-49-1

Product Name

tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate

IUPAC Name

tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-1-oxopropan-2-yl]carbamate

Molecular Formula

C23H31N5O6S

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C23H31N5O6S/c1-15-7-9-17(10-8-15)35(32,33)27-13-16(25-14-27)12-18(26-22(31)34-23(2,3)4)21(30)28-11-5-6-19(28)20(24)29/h7-10,13-14,18-19H,5-6,11-12H2,1-4H3,(H2,24,29)(H,26,31)/t18-,19-/m0/s1

InChI Key

ITBMCKDELXTYKM-OALUTQOASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)CC(C(=O)N3CCCC3C(=O)N)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C[C@@H](C(=O)N3CCC[C@H]3C(=O)N)NC(=O)OC(C)(C)C

Tert-Butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate is a complex organic compound characterized by its unique structural features, including a tert-butyl carbamate moiety, a pyrrolidine ring, and a tosylated imidazole. This compound belongs to the class of carbamates, which are esters or salts of carbamic acid. The presence of the tosyl group enhances its reactivity and solubility in various organic solvents, making it suitable for further chemical transformations.

The molecular formula of this compound is C16H24N4O4SC_{16}H_{24}N_4O_4S, and it possesses a molecular weight of approximately 372.45 g/mol. Its structural complexity allows for diverse applications in medicinal chemistry and organic synthesis.

Tert-butyl carbamates are known for their stability under basic conditions but can undergo hydrolysis in acidic environments to release the corresponding amine and tert-butanol. The compound can participate in various reactions, including:

  • Deprotection Reactions: Under acidic conditions, tert-butyl groups can be removed to yield free amines.
  • Nucleophilic Substitution: The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various nucleophiles.
  • Coupling Reactions: The compound may be involved in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of more complex structures.

Compounds containing pyrrolidine and imidazole moieties have been studied for their biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity: Compounds with similar structures have shown potential as anticancer agents through mechanisms involving apoptosis induction in cancer cells.
  • CNS Activity: Pyrrolidine derivatives are often explored for their neuroprotective effects and potential use in treating neurological disorders.

The synthesis of tert-butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate can involve several steps:

  • Formation of the Pyrrolidine Ring: Starting from appropriate amino acids or precursors, the pyrrolidine structure can be synthesized through cyclization reactions.
  • Carbamoylation: The introduction of the carbamate group is typically achieved by reacting the pyrrolidine derivative with tert-butyl isocyanate or di-tert-butyl dicarbonate under controlled conditions.
  • Tosylation: The imidazole moiety can be introduced through tosylation reactions, where an imidazole derivative is treated with tosyl chloride.
  • Final Coupling: The final compound is obtained by coupling the synthesized pyrrolidine-carbamate with the tosylated imidazole under suitable reaction conditions.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.
  • Chemical Biology: It can be utilized in probing biological pathways or as a tool compound in biochemical assays.
  • Synthetic Chemistry: Its unique structure makes it valuable for exploring new synthetic methodologies or as an intermediate in complex organic synthesis.

Research on similar compounds suggests that interactions with biological targets often involve hydrogen bonding and hydrophobic interactions due to the presence of functional groups like carbamates and tosyl groups. Interaction studies using techniques such as molecular docking and surface plasmon resonance can provide insights into binding affinities and mechanisms of action.

Several compounds share structural motifs with tert-butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl carbamateSimple carbamate structureCommonly used as a protecting group
Boc-protected amino acidsContains Boc groupWidely used in peptide synthesis
Tosylated imidazolesImidazole ring with tosyl groupEnhances reactivity towards nucleophiles
Pyrrolidine derivativesPyrrolidine ringExplored for neuropharmacological effects

The uniqueness of tert-butyl ((S)-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxo-3-(1-tosyl-1H-imidazol-4-yl)propan-2-yl)carbamate lies in its combination of multiple reactive sites and its potential for diverse biological activities, making it a compound of interest in both synthetic and medicinal chemistry contexts.

XLogP3

1.6

Sequence

XP

Wikipedia

N-(tert-Butoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-L-histidyl-L-prolinamide

Dates

Last modified: 08-16-2023

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